D-Galactose-13C-5

Metabolomics Clinical Chemistry Stable Isotope Dilution

Accurate quantification of endogenous galactose in biological fluids is compromised by enzymatic assay interference. This stable isotope-labeled monosaccharide serves as the definitive internal standard for GC-MS/LC-MS. • Enables stable isotope dilution mass spectrometry (SID-MS) with LOQ <0.02 μmol/L • Provides distinct +5 Da mass shift vs. unlabeled compound for spectral clarity • Validated for metabolic flux analysis (MFA) and ¹³C breath test development • Available for immediate research use; no radioactivity concerns

Molecular Formula C6H12O6
Molecular Weight 181.15 g/mol
Cat. No. B12408877
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameD-Galactose-13C-5
Molecular FormulaC6H12O6
Molecular Weight181.15 g/mol
Structural Identifiers
SMILESC(C(C(C(C(C=O)O)O)O)O)O
InChIInChI=1S/C6H12O6/c7-1-3(9)5(11)6(12)4(10)2-8/h1,3-6,8-12H,2H2/t3-,4+,5+,6-/m0/s1/i2+1
InChIKeyGZCGUPFRVQAUEE-ZAHPDWKSSA-N
Commercial & Availability
Standard Pack Sizes0.01 g / 0.05 g / 0.1 g / 0.25 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





D-Galactose-13C-5 Overview


D-Galactose-13C-5 is a stable isotope-labeled monosaccharide wherein five of the six carbon atoms in the hexose backbone are substituted with the heavy, non-radioactive isotope ¹³C . This compound is a direct isotopic analog of the naturally occurring aldohexose D-galactose (the C-4 epimer of glucose) and shares its fundamental biochemical properties [1]. It is specifically designed as a tracer for quantitative mass spectrometry (MS) and nuclear magnetic resonance (NMR) applications, enabling the precise tracking of metabolic pathways and the accurate measurement of endogenous galactose concentrations in complex biological matrices [2].

D-Galactose-13C-5 Substitution Risks


Substituting D-Galactose-13C-5 with unlabeled D-galactose in analytical workflows eliminates the capacity for stable isotope dilution mass spectrometry (SID-MS), a method proven to be 3- to 18-fold more accurate than conventional enzymatic assays for quantifying endogenous plasma galactose [1]. Furthermore, substituting with a uniformly labeled ([U-¹³C₆]) or singly labeled analog introduces significant analytical constraints. A [U-¹³C₆] label shifts the entire isotopic cluster, potentially complicating spectral deconvolution in complex samples, while a single ¹³C label yields a lower mass shift, which can reduce specificity and sensitivity in detecting metabolic flux . D-Galactose-13C-5, by providing a distinct +5 Da mass shift relative to the natural abundance compound, offers a balanced approach that enhances analytical specificity and simplifies quantitation without the full spectral shift of a [U-¹³C₆] tracer .

D-Galactose-13C-5 Performance Evidence


Internal Standard Accuracy vs. Enzymatic Assay

When employed as an internal standard in a stable isotope dilution GC-MS assay, D-Galactose-13C-5 (and its ¹³C-labeled analogs) enabled the quantification of endogenous plasma D-galactose. The resulting concentrations were considerably lower (3- to 18-fold) than those obtained from a conventional enzymatic assay, indicating a significant reduction in non-specific signal and measurement error [1].

Metabolomics Clinical Chemistry Stable Isotope Dilution

GC-MS Assay Sensitivity and Linearity

A GC-MS method using d-[¹³C]galactose as an internal standard was validated for quantifying D-galactose in human plasma. The method demonstrated linearity across a physiologically relevant range of 0.1–5 μmol/L, with a limit of quantification (LOQ) of <0.02 μmol/L and within- and between-run coefficients of variation (CVs) of <15% [1].

Bioanalysis GC-MS Method Development

In Vivo Galactose Oxidation Tracing

In a clinical study, the oral administration of 1-¹³C-galactose enabled the quantitative assessment of galactose oxidation via measurement of ¹³CO₂ in exhaled breath. The cumulative percentage of ¹³C from labeled galactose (CUMPCD) in exhaled air at 120 minutes was 1.67% for children with galactosemia, compared to a much broader range up to 5.58% in healthy control subjects, demonstrating the utility of the tracer for discriminating GALT deficiency [1].

Inborn Errors of Metabolism Breath Test Galactosemia

NMR Quantitation of Minor Tautomers

High-resolution ¹³C NMR spectroscopy of aldohexoses selectively labeled with ¹³C at the C1 position, including D-galactose, allowed for the direct detection and quantitation of the acyclic aldehyde and hydrate forms in aqueous solution. For D-galactose (3), the percentages of these minor tautomers were quantified, providing structural data unattainable with unlabeled compounds due to low natural abundance and spectral overlap [1].

Structural Biology NMR Spectroscopy Carbohydrate Chemistry

Applications of D-Galactose-13C-5


Plasma Galactose Quantitation

For researchers requiring accurate measurement of low-abundance endogenous D-galactose in complex biological fluids, D-Galactose-13C-5 serves as the definitive internal standard for stable isotope dilution GC-MS or LC-MS assays. As demonstrated, this approach overcomes the significant interference seen with conventional enzymatic assays, providing up to 18-fold greater accuracy and a validated LOQ of <0.02 μmol/L [1].

Galactose Metabolism Breath Test

D-Galactose-13C-5 and its labeled analogs are key components in developing non-invasive breath tests to evaluate galactose oxidation and liver function. The clear differential in ¹³CO₂ recovery between galactosemic patients and healthy controls (1.67% vs. up to 5.58% at 120 min) establishes its utility as a functional tracer for diagnosing and monitoring metabolic and hepatic disorders [2].

Carbohydrate Tautomerism by NMR

In structural chemistry, the incorporation of ¹³C labels into D-galactose, such as at the C1 or C5 position, provides a powerful tool for NMR spectroscopists. It enables the direct observation and quantification of minor, transient species like acyclic aldehydes, which are otherwise undetectable, thereby facilitating detailed studies of tautomeric equilibria and the effects of isotopic substitution on molecular conformation [3].

Metabolic Flux Analysis Applications

D-Galactose-13C-5 is an ideal tracer for ¹³C-MFA studies aimed at quantifying the partitioning of galactose carbon through central metabolic pathways (e.g., glycolysis, the pentose phosphate pathway, and the TCA cycle). Its distinct +5 Da mass shift relative to unlabeled galactose provides a clear, quantifiable signal for GC-MS and LC-MS analysis, enabling precise flux calculations in cancer cell metabolism and other biological systems .

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